2-fluoro-3-methyl-4-nitrophenol
Description
Contextualizing the Significance of Fluorinated Nitrophenols in Synthetic Chemistry
Fluorinated nitrophenols are a class of organic compounds that serve as valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. cymitquimica.comontosight.ai The presence of both a highly electronegative fluorine atom and a strong electron-withdrawing nitro group on the phenol (B47542) ring creates a unique electronic environment that influences the molecule's reactivity and acidity.
The nitro group enhances the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. innospk.com Meanwhile, the fluorine substituent can modulate the compound's physical and biological properties, such as lipophilicity and metabolic stability, which are critical considerations in drug design. nih.govnumberanalytics.com For instance, isomers like 3-fluoro-4-nitrophenol (B151681) are used as precursors in the synthesis of antitubercular agents and other bioactive compounds. cymitquimica.commdpi.com The specific arrangement of these functional groups, as seen in various isomers, allows for selective chemical transformations, rendering them versatile building blocks for creating a diverse range of high-value products. innospk.comsigmaaldrich.com
Overview of Research Trajectories for Aromatic Nitro and Fluoro Compounds
The fields of aromatic nitro compounds and organofluorine chemistry are marked by continuous innovation and evolving research priorities.
Aromatic Nitro Compounds: These compounds are fundamental building blocks in organic synthesis, largely due to the nitro group's ability to be transformed into a wide array of other functional groups, most notably amines. researchgate.netrsc.org Historically, the synthesis of aromatic nitro compounds has relied on classical nitration methods, such as the use of a mixture of nitric and sulfuric acids. researchgate.net However, these methods often pose environmental concerns due to their corrosive and hazardous nature. researchgate.net Consequently, a major trajectory in modern research is the development of greener, safer, and more selective nitration protocols. researchgate.netnih.gov This includes the use of alternative nitrating agents like nitrate (B79036) salts and the application of novel catalytic systems to improve efficiency and reduce waste. researchgate.netresearchgate.net
Organofluorine Compounds: The introduction of fluorine into organic molecules is a central strategy in medicinal chemistry and materials science. numberanalytics.comcas.cn Approximately 20% of all marketed pharmaceuticals contain at least one fluorine atom. cas.cn Fluorine's unique properties can enhance a drug's metabolic stability, bioavailability, and binding affinity. oup.com Research in this area is focused on several key trajectories. There is a continuous drive to develop new and more efficient fluorinating agents and catalytic methods for selective C-F bond formation. oup.comnumberanalytics.com Furthermore, significant effort is being directed toward late-stage fluorination, a strategy that introduces fluorine at a late step in a synthetic sequence, which is particularly valuable for creating analogues of complex molecules and for synthesizing radiolabeled compounds for positron emission tomography (PET) imaging. cas.cnrsc.org
Scope and Objectives of Current Academic Inquiry into 2-Fluoro-3-Methyl-4-Nitrophenol
Given the established importance of related fluorinated nitrophenols, the academic inquiry into this compound is primarily focused on its potential as a specialized building block in organic synthesis. The specific substitution pattern—with the fluorine at position 2, the methyl group at position 3, and the nitro group at position 4—differentiates it from more commonly studied isomers and suggests a unique reactivity profile.
The primary objectives of research involving this compound would include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and thoroughly characterizing its physicochemical and spectroscopic properties.
Reaction Chemistry Exploration: Investigating its reactivity in various chemical transformations. This includes studying nucleophilic aromatic substitution reactions, reduction of the nitro group to an amine, and reactions involving the phenolic hydroxyl group. The steric hindrance from the adjacent methyl group and the electronic influence of the fluorine atom are expected to play a key role in directing reaction outcomes.
Application as a Synthetic Intermediate: Utilizing this compound in the synthesis of novel, complex organic molecules. Its structure makes it a candidate for creating new derivatives in medicinal chemistry, agrochemistry, and materials science, where fine-tuning of molecular properties is essential. ontosight.ai
Table 2: Comparison of Related Fluorinated Nitrophenol Isomers
This interactive table compares this compound with other relevant isomers to highlight structural differences and common applications.
| Compound | CAS Number | Molecular Formula | Key Applications/Research Interest |
|---|---|---|---|
| 2-Fluoro-4-nitrophenol | 403-19-0 | C₆H₄FNO₃ | Intermediate for agrochemicals, pharmaceuticals, and specialty chemicals. innospk.com |
| 3-Fluoro-4-nitrophenol | 394-41-2 | C₆H₄FNO₃ | Intermediate for pharmaceuticals (e.g., antitubercular agents), agrochemicals, and dyes. cymitquimica.comontosight.aisigmaaldrich.com |
| 4-Fluoro-3-nitrophenol | 2105-96-6 | C₆H₄FNO₃ | Studied for potential biological activities in pharmaceuticals and environmental science. |
| 2-Fluoro-5-methyl-4-nitrophenol | 63762-80-1 | C₇H₆FNO₃ | Used as an intermediate in the synthesis of complex organic molecules, dyes, and pigments. |
Properties
CAS No. |
954414-26-7 |
|---|---|
Molecular Formula |
C7H6FNO3 |
Molecular Weight |
171.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Pathways and Advanced Derivatization Strategies for 2 Fluoro 3 Methyl 4 Nitrophenol
Regioselective Synthesis Methodologies for 2-Fluoro-3-Methyl-4-Nitrophenol
The precise placement of functional groups on the aromatic ring is a critical aspect of synthesizing this compound. Regioselective synthesis ensures that the fluorine, methyl, and nitro groups are in the desired 2, 3, and 4 positions, respectively, which is crucial for the compound's intended applications.
Multi-step Organic Synthesis Approaches
Multi-step synthesis is a common strategy for constructing complex organic molecules like this compound. flinders.edu.au These approaches often involve the sequential introduction of the functional groups onto a simpler starting material. Continuous-flow systems are increasingly being utilized in multi-step synthesis to improve efficiency, mixing, and thermal control. flinders.edu.aumit.edu
A plausible multi-step synthesis could start with a readily available substituted phenol (B47542) or benzene (B151609) derivative. For instance, the synthesis could begin with the nitration of a fluorotoluene derivative or the fluorination of a nitrotoluene derivative. The order of these steps is crucial to ensure the correct regiochemistry. For example, starting with 3-methylphenol, nitration would likely yield a mixture of isomers, which would then require separation. A more controlled approach might involve protecting the hydroxyl group before nitration to direct the incoming nitro group to the desired position.
Novel Catalytic Routes to this compound
Catalytic methods offer an alternative to traditional stoichiometric reactions, often providing higher efficiency and selectivity. While specific catalytic routes for this compound are not extensively documented in the provided results, general principles of catalytic aromatic substitution can be applied. For instance, the nitration step could be catalyzed by solid acid catalysts to improve regioselectivity and reduce waste.
Recent research has focused on the use of metal nanoparticles (such as Cu, Ag, and Au) supported on materials like polydopamine-magnetite for the catalytic reduction of nitrophenols. nih.gov While this applies to the reduction of the nitro group (a derivatization reaction), similar catalytic systems could potentially be developed for the synthesis of the parent compound.
Halogen Exchange and Diazotization Methods in Fluoroaromatic Synthesis
The introduction of a fluorine atom onto an aromatic ring often requires specialized methods due to the high reactivity of fluorine. Halogen exchange reactions and diazotization are two prominent strategies. frontiersin.orgorganic-chemistry.org
Halogen Exchange: This method involves the replacement of another halogen atom (typically chlorine or bromine) with fluorine. frontiersin.org This is often achieved using a fluoride (B91410) salt, such as potassium fluoride, sometimes in the presence of a phase-transfer catalyst. google.com For the synthesis of this compound, a potential precursor could be 2-chloro-3-methyl-4-nitrophenol, which would undergo a nucleophilic aromatic substitution reaction to replace the chlorine with fluorine.
Diazotization: The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring. thieme-connect.deresearchgate.netorgsyn.org This reaction involves the conversion of an aromatic amine to a diazonium salt, followed by thermal decomposition in the presence of a fluoride source, such as fluoroboric acid (HBF4). thieme-connect.deorgsyn.org To synthesize this compound via this route, one would start with 2-amino-3-methyl-4-nitrophenol. This amine would be diazotized using sodium nitrite (B80452) in the presence of an acid, and the resulting diazonium salt would then be converted to the desired fluoro compound. organic-chemistry.orgthieme-connect.de
| Method | Description | Starting Material Example | Key Reagents |
| Halogen Exchange | Replacement of a halogen (e.g., Cl, Br) with fluorine. frontiersin.org | 2-Chloro-3-methyl-4-nitrophenol | KF, phase-transfer catalyst |
| Diazotization (Balz-Schiemann) | Conversion of an amino group to a fluorine atom via a diazonium salt. thieme-connect.deresearchgate.net | 2-Amino-3-methyl-4-nitrophenol | NaNO₂, HBF₄ |
Functionalization and Derivatization Reactions of this compound
The presence of the hydroxyl and nitro groups on this compound allows for a range of functionalization and derivatization reactions, enabling the synthesis of a diverse array of new compounds.
Modifying the Hydroxyl Group
The hydroxyl group of a phenol is a versatile functional group that can undergo several important reactions.
Alkylation: The hydroxyl group can be alkylated to form ethers. This reaction typically involves deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. msu.edu
Esterification: Phenols can be converted to esters by reaction with carboxylic acids or their derivatives (such as acid chlorides or anhydrides). This reaction is often catalyzed by an acid or a base. msu.edu
Electrophilic Substitution: The hydroxyl group is an activating group and directs incoming electrophiles to the ortho and para positions. However, in this compound, the available positions are already substituted or sterically hindered.
| Reaction | Reagents | Product Type |
| Alkylation | Alkyl halide, Base | Ether |
| Esterification | Carboxylic acid (or derivative), Acid/Base catalyst | Ester |
Reactions at the Nitro Group
The nitro group is a strong electron-withdrawing group and can be transformed into a variety of other functional groups.
Reduction: The most common reaction of the nitro group is its reduction to an amino group. This transformation can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst), or metals in acidic solution (e.g., Sn, Fe, or Zn in HCl). The resulting 4-amino-2-fluoro-3-methylphenol (B68922) is a valuable intermediate for the synthesis of dyes and pharmaceuticals.
Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to a hydroxylamino or an azo compound.
| Reaction | Reagents | Product |
| Reduction to Amine | H₂/Pd, Pt, or Ni; or Sn/HCl, Fe/HCl | 4-Amino-2-fluoro-3-methylphenol |
Exploiting the Fluorine Atom's Influence on Reactivity
The presence of a fluorine atom on the aromatic ring of this compound significantly modulates its chemical reactivity. The influence of fluorine is twofold, stemming from its high electronegativity (inductive effect) and its ability to donate lone pair electrons (resonance effect).
Fluorine's strong inductive effect withdraws electron density from the benzene ring, which generally deactivates the ring towards electrophilic aromatic substitution. However, this electron withdrawal also increases the acidity of the phenolic hydroxyl group compared to its non-fluorinated analogue, 3-methyl-4-nitrophenol (B363926).
Conversely, the fluorine atom can donate a lone pair of electrons back into the aromatic system through resonance, which directs incoming electrophiles to the ortho and para positions. In the case of electrophilic attack on this compound, the directing effects of the existing substituents would guide the position of any new substituent.
Perhaps more significantly, the strong electron-withdrawing nature of both the fluorine atom and the nitro group makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). wyzant.com The carbon atom bearing the fluorine is activated towards attack by nucleophiles. The rate of nucleophilic aromatic substitution is often faster for aryl fluorides compared to other aryl halides, a phenomenon attributed to the high electronegativity of fluorine which polarizes the carbon-fluorine bond and facilitates the initial attack by a nucleophile. wyzant.comyoutube.com This reactivity allows for the selective replacement of the fluorine atom to introduce a variety of other functional groups, making this compound a versatile intermediate for creating more complex molecules. For instance, the fluorine can be displaced by nucleophiles such as amines or thiols, providing a pathway to diverse derivatives.
Precursor Chemistry and Intermediate Compounds in this compound Synthesis
The synthesis of this compound relies on the availability of appropriately substituted precursors. A logical and direct synthetic route involves the nitration of 2-fluoro-3-methylphenol (B1315178). The successful synthesis, therefore, is highly dependent on the preparation of this key intermediate.
The synthesis of substituted phenols can be approached through various established methods. For fluorinated aromatics, a common strategy is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt prepared from the corresponding aromatic amine. guidechem.com Thus, a plausible route to the precursor 2-fluoro-3-methylphenol could start from 2-amino-3-methylphenol (B31084) or 3-methyl-2-aminophenol.
Once the precursor, 2-fluoro-3-methylphenol, is obtained, the final step is the introduction of a nitro group at the C4 position through electrophilic aromatic substitution. The regioselectivity of this nitration reaction is controlled by the combined directing effects of the three existing substituents on the ring: the hydroxyl group, the methyl group, and the fluorine atom.
Hydroxyl (-OH): A strongly activating, ortho-, para-directing group.
Methyl (-CH₃): A weakly activating, ortho-, para-directing group.
Fluorine (-F): A deactivating, ortho-, para-directing group. csbsju.edu
The position para to the strongly activating hydroxyl group is the most favored site for nitration. ukessays.com In 2-fluoro-3-methylphenol, this position is C4. The directing effects of the hydroxyl and methyl groups reinforce the introduction of the nitro group at this position. The reaction is typically carried out using a nitrating agent such as a mixture of nitric acid and sulfuric acid under controlled temperature conditions to prevent over-nitration or side reactions. ukessays.comgoogle.com
The table below outlines the key precursor and intermediate compounds in the proposed synthesis of this compound.
Table 1: Precursor and Intermediate Compounds
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| 2-Fluoro-3-methylphenol | C₇H₇FO | Key Precursor |
| 2-Amino-3-methylphenol | C₇H₉NO | Potential Starting Material |
| 3-Methyl-2-aminophenol | C₇H₉NO | Potential Starting Material |
Compound Index
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 2-Amino-3-methylphenol |
| This compound |
| 2-Fluoro-3-methylbenzenediazonium salt |
| 2-Fluoro-3-methylphenol |
| 3-Methyl-2-aminophenol |
| 3-Methyl-4-nitrophenol |
| Nitric acid |
Advanced Spectroscopic and Mechanistic Characterization of 2 Fluoro 3 Methyl 4 Nitrophenol
High-Resolution NMR Spectroscopy for Conformational and Electronic Structure Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For 2-fluoro-3-methyl-4-nitrophenol, ¹H, ¹³C, and ¹⁹F NMR would provide critical data for its structural confirmation and for understanding its electronic environment.
Expected ¹H NMR Spectral Data:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the hydroxyl group. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The electron-withdrawing nitro group will deshield nearby protons, shifting them downfield, while the hydroxyl and methyl groups are donating and will have a shielding effect. The fluorine atom will introduce splitting in the signals of nearby protons.
Aromatic Protons: Two aromatic protons are present and would likely appear as doublets due to coupling with each other and further splitting from the fluorine atom.
Methyl Protons: A singlet is expected for the methyl group, though it may show long-range coupling to the adjacent fluorine.
Hydroxyl Proton: The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
Expected ¹³C NMR Spectral Data:
The carbon NMR spectrum will provide information on each unique carbon atom in the molecule. The fluorine atom will cause C-F coupling, which will be observable as doublets for the carbons directly bonded to and in close proximity to the fluorine.
Expected ¹⁹F NMR Spectral Data:
The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom, likely split by the adjacent aromatic proton and potentially the methyl group protons through long-range coupling.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| ¹H (Aromatic) | 7.0 - 8.0 | d, dd | Influenced by nitro, fluoro, and hydroxyl groups. |
| ¹H (Methyl) | 2.0 - 2.5 | s or d | Potential long-range coupling with fluorine. |
| ¹H (Hydroxyl) | 5.0 - 10.0 | br s | Shift is variable. |
| ¹³C (Aromatic) | 110 - 160 | d (due to C-F coupling) | Specific shifts depend on substituent effects. |
| ¹³C (Methyl) | 15 - 25 | q | |
| ¹⁹F | -110 to -140 | m | Coupling to adjacent protons. |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.
FT-IR Spectroscopy:
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, NO₂, and C-F bonds. A key area of analysis would be the O-H stretching region, which can provide insights into hydrogen bonding. The presence of the nitro group ortho to the hydroxyl group could lead to intramolecular hydrogen bonding, which would be observed as a broad O-H stretching band at a lower frequency compared to a free hydroxyl group. youtube.com
Raman Spectroscopy:
Raman spectroscopy would complement the FT-IR data. The symmetric stretching of the nitro group typically gives a strong Raman signal. Aromatic ring vibrations would also be prominent. spectroscopyonline.com The comparison of FT-IR and Raman spectra helps in assigning vibrational modes, as some modes that are weak in FT-IR are strong in Raman and vice-versa.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |
| O-H | 3200 - 3500 (broad) | Weak | Stretching (intramolecular H-bonding) |
| C-H (Aromatic) | 3000 - 3100 | Strong | Stretching |
| C-H (Methyl) | 2850 - 3000 | Moderate | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Strong | Ring Stretching |
| NO₂ | 1500 - 1550 (asymmetric) | Moderate | Stretching |
| NO₂ | 1300 - 1350 (symmetric) | Strong | Stretching |
| C-F | 1000 - 1400 | Weak | Stretching |
Advanced Mass Spectrometry Techniques for Fragmentomics and Reaction Monitoring
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
Expected Fragmentation Pattern:
In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight. The fragmentation pattern would be influenced by the substituents. Common fragmentation pathways for nitrophenols include the loss of NO₂, NO, and other small molecules. The presence of the methyl and fluoro groups would lead to characteristic fragmentation patterns that can help in confirming the structure.
Advanced MS Techniques:
Techniques like high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) could be used to isolate the molecular ion and induce further fragmentation to gain more detailed structural information. The study of these fragmentation patterns is sometimes referred to as "fragmentomics". nih.govmyadlm.org
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment | Notes |
| 171 | [M]⁺ | Molecular Ion |
| 154 | [M-OH]⁺ | Loss of hydroxyl radical |
| 141 | [M-NO]⁺ | Loss of nitric oxide |
| 125 | [M-NO₂]⁺ | Loss of nitrogen dioxide |
| 95 | [M-NO₂-HF]⁺ | Subsequent loss of hydrogen fluoride (B91410) |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles.
Expected Solid-State Structure:
The crystal structure would reveal the planarity of the benzene (B151609) ring and the orientation of the substituent groups. Of particular interest would be the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. It is likely that the hydroxyl group would participate in hydrogen bonding with the nitro group of an adjacent molecule, forming chains or networks. researchgate.net The crystal structure of the related compound 2-methyl-4-nitrophenol (B1582141) has been shown to be nearly planar with intermolecular O—H···O and C—H···O interactions linking the molecules. researchgate.net
Interactive Data Table: Expected Crystallographic Parameters for this compound (Illustrative)
| Parameter | Expected Value/System | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c or similar | Defines the symmetry elements within the unit cell. |
| C-C (ring) Bond Length | ~1.39 Å | Confirms aromaticity. |
| C-N Bond Length | ~1.45 Å | |
| N-O Bond Length | ~1.22 Å | |
| C-F Bond Length | ~1.35 Å | |
| O-H···O H-bond distance | 2.5 - 2.8 Å | Indicates strong intermolecular hydrogen bonding. |
Reaction Mechanisms and Kinetic Studies Involving 2 Fluoro 3 Methyl 4 Nitrophenol
Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-3-Methyl-4-Nitrophenol
Nucleophilic aromatic substitution (SNAr) is a key reaction for this compound, primarily due to the presence of a fluorine atom and a strongly electron-withdrawing nitro group. The reaction proceeds via a two-step addition-elimination mechanism. nih.govmasterorganicchemistry.com First, a nucleophile attacks the carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The negative charge of this intermediate is effectively delocalized by the para-nitro group, which stabilizes the complex and facilitates the reaction. masterorganicchemistry.comukessays.com
In the second step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored. youtube.com The fluorine atom is an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens like chlorine or bromine. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comyoutube.com The ortho-methyl group may exert a minor steric hindrance effect on the approaching nucleophile. A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of substituted products.
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | Dihydroxy derivative |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxy derivative |
| Amine | Ammonia (NH₃) or primary/secondary amines | Amino derivative |
| Thiolate | Sodium Thiolate (NaSR) | Thioether derivative |
| Cyanide | Sodium Cyanide (NaCN) | Cyano derivative |
Electrophilic Reactions on the Aromatic Ring System of this compound
Electrophilic aromatic substitution on the this compound ring is complex due to the competing directing effects of the four substituents. The outcome of such reactions is determined by the balance of activating and deactivating influences.
The hydroxyl (-OH) group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. ukessays.comyoutube.com The methyl (-CH₃) group is also an activating, ortho-, para-directing group via an inductive effect and hyperconjugation. libretexts.org Conversely, the nitro (-NO₂) group is a strong deactivating group and a meta-director because it withdraws electron density from the ring. youtube.commasterorganicchemistry.com The fluorine (-F) atom is a deactivating group due to its inductive electron withdrawal but is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.org
When these effects are combined, the strongly activating hydroxyl group is the dominant director. masterorganicchemistry.com It directs incoming electrophiles to its ortho and para positions. The para position (C4) is already occupied by the nitro group. One ortho position (C2) is occupied by the fluorine atom. Therefore, the most probable site for electrophilic attack is the C6 position, which is ortho to the hydroxyl group and meta to the nitro group.
| Substituent | Position | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -OH | C1 | Strongly Activating | Ortho, Para |
| -F | C2 | Deactivating | Ortho, Para |
| -CH₃ | C3 | Activating | Ortho, Para |
| -NO₂ | C4 | Strongly Deactivating | Meta |
Redox Chemistry and Electron Transfer Mechanisms of the Nitro Group in this compound
The nitro group of this compound is susceptible to reduction, a common transformation for nitroaromatic compounds. This process involves the transfer of electrons to the nitrogen atom, which is in a high oxidation state (+3). The reduction typically proceeds through a series of intermediates.
The electrochemical reduction of nitrophenols is a complex process that can involve the formation of intermediates like a nitro radical anion, a nitroso derivative, and a hydroxylamine (B1172632) derivative before yielding the final amino product. nih.gov The exact mechanism can be influenced by factors such as pH and the nature of the reducing agent or electrode material used. nih.govmdpi.com For instance, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) often proceeds via a 4-hydroxylaminophenol intermediate. mdpi.com Catalytic hydrogenation, using reagents like H₂ over a palladium catalyst, is a common method for this transformation. youtube.com The reduction can also be achieved using metals in acidic media, such as tin and hydrochloric acid.
In biological systems, enzymes can catalyze the reduction of nitroaromatic compounds. nih.gov This often involves flavoenzymes and may proceed through single or two-electron transfer mechanisms, forming hydroxylamine products. nih.gov
Mechanistic Investigations of Derivatization Reactions using this compound
The functional groups of this compound provide several avenues for derivatization. The phenolic hydroxyl group is a primary site for such reactions. It can be converted into an ether or an ester, which are common strategies in medicinal chemistry and materials science.
Etherification: The Williamson ether synthesis is a classic method where the phenol (B47542) is first deprotonated with a base to form a more nucleophilic phenoxide ion. This ion then reacts with an alkyl halide via an SN2 mechanism to form an ether.
Esterification: The phenol can react with acyl chlorides or acid anhydrides in the presence of a base to form corresponding esters. This is a standard acylation reaction.
Silylation: For analytical purposes, such as gas chromatography, the polar hydroxyl group can be derivatized using silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). youtube.com This process replaces the acidic proton with a non-polar trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability. youtube.com
These derivatization reactions modify the compound's properties and can be crucial for analytical detection or for building more complex molecules. researchgate.netnih.gov
Kinetic Studies of Reaction Rates and Activation Energies
While specific kinetic data, such as reaction rates and activation energies for reactions involving this compound, are not extensively documented in the public literature, general principles allow for qualitative predictions.
The kinetics of SNAr reactions are highly dependent on several factors. The rate is influenced by the concentration and nucleophilicity of the attacking nucleophile. The stability of the intermediate Meisenheimer complex is also crucial; greater stabilization by electron-withdrawing groups leads to a lower activation energy and a faster reaction. masterorganicchemistry.com Recent studies have also shown that some SNAr reactions, previously assumed to be stepwise, may proceed through a concerted mechanism, which would have a different kinetic profile. nih.govspringernature.comrsc.org The activation energies for concerted SNAr reactions can be in the range of 20-25 kcal/mol. nih.gov
For electrophilic aromatic substitution , the reaction rate is primarily determined by the activation energy of the first step—the attack of the electrophile on the aromatic ring to form the carbocation intermediate. This energy is lowered by activating groups and raised by deactivating groups. Given the presence of the strongly activating -OH group, the ring is expected to be relatively reactive towards electrophiles at the C6 position, despite the presence of three deactivating or weakly activating groups.
In a related context, the enzymatic degradation of the structurally similar compound 3-methyl-4-nitrophenol (B363926) by the enzyme PNP 4-monooxygenase has been studied, providing an example of kinetic parameters in a biological system.
| Compound | Enzyme | Kinetic Parameter (Kₘ) | Source |
|---|---|---|---|
| 3-Methyl-4-nitrophenol | PNP 4-monooxygenase | 20.3 ± 2.54 µM | (Zhang et al., 2016) |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-nitrophenol |
| 4-aminophenol |
| 4-hydroxylaminophenol |
| 3-methyl-4-nitrophenol |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
Computational Chemistry and Theoretical Modeling of 2 Fluoro 3 Methyl 4 Nitrophenol
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations provide detailed information about the electronic structure, which in turn determines the chemical behavior of the compound.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. DFT calculations on related substituted phenols, such as 2,6-dichloro-4-fluoro phenol (B47542), have been performed to predict molecular geometry, analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and determine the Mulliken charge distribution. semanticscholar.orgkarazin.ua These studies indicate that the distribution of electron density and the energies of the frontier molecular orbitals are significantly influenced by the nature and position of the substituents on the phenol ring. semanticscholar.org For 2-fluoro-3-methyl-4-nitrophenol, it is anticipated that the electron-withdrawing nitro and fluoro groups, combined with the electron-donating methyl group, would create a complex charge distribution across the aromatic ring. The HOMO and LUMO analysis would be crucial in predicting the regions of the molecule susceptible to electrophilic and nucleophilic attack, respectively.
Table 1: Predicted Key Electronic Properties of this compound
| Property | Predicted Significance |
| HOMO Energy | Influences the molecule's ability to donate electrons. |
| LUMO Energy | Influences the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |
| Mulliken Charges | Indicates the partial charge on each atom, revealing polar regions. |
| Dipole Moment | Provides insight into the overall polarity of the molecule. |
This table is predictive and based on general principles of computational chemistry as applied to substituted phenols.
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, can be employed to explore the potential energy surface of a molecule. Such analyses are valuable for identifying stable conformations (isomers) and the energy barriers between them. rsc.org For this compound, rotation of the hydroxyl and nitro groups, as well as the methyl group, can lead to different conformers. An ab initio energy landscape analysis would elucidate the relative stabilities of these conformers and the transition states connecting them, providing a comprehensive picture of the molecule's conformational flexibility.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While quantum chemical calculations are often performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations of this compound would allow for the study of its conformational dynamics over time and how these are influenced by interactions with solvent molecules. This is particularly important for understanding its behavior in biological systems or in solution-phase reactions. The simulations can reveal preferred orientations of the molecule and the formation of hydrogen bonds between the phenolic hydroxyl group or the nitro group and solvent molecules.
Prediction of Spectroscopic Signatures using Computational Methods
Computational methods are instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Theoretical vibrational frequency calculations can aid in the assignment of experimental IR and Raman bands to specific molecular vibrations. Similarly, computational prediction of NMR chemical shifts can assist in the structural elucidation of the compound and its derivatives.
Table 2: Computationally Predictable Spectroscopic Data
| Spectroscopic Technique | Predicted Information |
| Infrared (IR) Spectroscopy | Vibrational frequencies of functional groups (O-H, N-O, C-F). |
| Raman Spectroscopy | Complementary vibrational modes, particularly for the aromatic ring. |
| NMR Spectroscopy | Chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei. |
| UV-Vis Spectroscopy | Electronic transitions, often related to the HOMO-LUMO gap. |
This table outlines the types of spectroscopic data that can be predicted through computational chemistry.
Elucidating Reaction Mechanisms via Transition State Theory and Potential Energy Surfaces
Understanding the mechanism of chemical reactions involving this compound is crucial for its application as a synthetic intermediate. Computational methods, particularly those based on transition state theory, can be used to map out the potential energy surface of a reaction. nih.gov This involves locating the transition state structures and calculating the activation energies for various possible reaction pathways. For instance, in reactions such as nucleophilic aromatic substitution, where the fluorine atom might be displaced, these calculations can predict the most favorable mechanism. Theoretical studies on related nitrophenols have been used to understand their role in enzymatic reactions by modeling the transition states. nih.gov
Role of 2 Fluoro 3 Methyl 4 Nitrophenol in Advanced Catalysis and Material Science Research
2-Fluoro-3-Methyl-4-Nitrophenol as a Ligand Precursor in Homogeneous Catalysis
There is no specific information available in the public domain detailing the use of this compound as a precursor for ligands in homogeneous catalysis. While the phenolic hydroxyl group and the nitro group's oxygen atoms could potentially coordinate with metal ions, the synthesis of specific ligands from this compound and their subsequent application in catalytic processes such as cross-coupling reactions, hydrogenations, or hydroformylations have not been reported in peer-reviewed literature. The electronic and steric effects of the fluorine and methyl substituents on the potential catalytic activity of such hypothetical ligands remain uninvestigated.
Applications in Heterogeneous Catalysis as a Support or Modifier
Similarly, the application of this compound in heterogeneous catalysis, either as a functional modifier for catalyst surfaces or as a component of a catalytic support, is not documented. In theory, the compound could be anchored to a solid support, and its functional groups could then serve as sites for immobilizing catalytically active metal nanoparticles or complexes. However, no studies demonstrating this or detailing the performance of such a heterogeneous catalyst are currently available.
Incorporating this compound into Supramolecular Architectures
The field of supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-defined assemblies. The functional groups on this compound, particularly the hydroxyl and nitro groups, could participate in hydrogen bonding. However, there are no published reports on the use of this specific molecule to form supramolecular structures like metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or other complex architectures. Research on the crystal engineering and self-assembly of this compound is not present in the available literature.
Polymer Chemistry and Functional Material Precursors Derived from this compound
The potential of this compound as a monomer or a precursor for functional polymers has not been explored in published research. The phenolic hydroxyl group could theoretically be used for polymerization reactions, such as the formation of polyethers or polyesters. The nitro group could also be chemically modified, for instance, by reduction to an amine, to create a bifunctional monomer for polyamide or polyimide synthesis. Despite these theoretical possibilities, no polymers derived from this compound have been described, and consequently, no data on their properties or applications as functional materials exist.
Environmental Chemistry and Degradation Pathways of 2 Fluoro 3 Methyl 4 Nitrophenol
Photolytic and Oxidative Degradation Mechanisms of 2-Fluoro-3-Methyl-4-Nitrophenol in Aquatic Systems
The degradation of this compound in aquatic environments is expected to be significantly influenced by photolytic and oxidative processes. These reactions are primarily driven by sunlight and the presence of reactive oxygen species.
Photodegradation: Nitrophenolic compounds are known to undergo photodegradation when exposed to ultraviolet (UV) radiation, a component of sunlight. nih.gov For this compound, this process can be initiated by the absorption of photons, leading to the excitation of the molecule. This excited state can then undergo a nitro-nitrite rearrangement, a common photochemical reaction for nitroaromatic compounds, which can lead to the formation of a phenoxyl radical and a nitrogen monoxide radical. acs.org The presence of oxygen can further influence the degradation efficiency by reacting with transient radical species, promoting the cleavage of the aromatic ring. nih.gov
Oxidative Degradation: In natural waters, the primary drivers of oxidative degradation are highly reactive species such as hydroxyl radicals (•OH) and ozone (O₃).
Reaction with Hydroxyl Radicals: Hydroxyl radicals are powerful, non-selective oxidants that can react rapidly with aromatic compounds. nih.govacs.org The reaction of •OH with this compound is anticipated to proceed via addition to the aromatic ring, forming hydroxylated intermediates. acs.org These intermediates are often less stable and more susceptible to ring cleavage. The rate of this reaction is typically very high, suggesting that it is a significant pathway for the removal of the compound in sunlit surface waters where •OH is continuously generated. nih.gov
Reaction with Ozone: Ozonation is another important oxidative process, particularly in water treatment contexts. Ozone can react directly with the phenolate (B1203915) form of the molecule or through the generation of hydroxyl radicals. tandfonline.com The reaction with ozone can lead to the formation of hydroxylated aromatics, such as 4-nitrocatechol (B145892) from p-nitrophenol, and can also induce oxidative coupling of phenolic compounds. tandfonline.com The ultimate breakdown products of both hydroxyl radical and ozone-mediated oxidation are typically smaller, more biodegradable organic acids, aldehydes, and ketones. nih.gov
The presence of other substances in the water, such as dissolved organic matter, can influence the rates of these degradation processes by acting as photosensitizers or by scavenging reactive species. pnas.org
Microbial Transformation and Bioremediation Research of this compound
Microorganisms, particularly bacteria, have evolved diverse enzymatic systems to break down aromatic compounds. nih.gov The degradation of nitrophenols can proceed through two primary initial steps: the removal of the nitro group or the hydroxylation of the aromatic ring. researchgate.net For this compound, the presence of the fluorine atom is expected to influence the biodegradability, as the carbon-fluorine bond is the strongest single bond in organic chemistry and can make the compound more recalcitrant to microbial attack. researchgate.netmdpi.com
Based on the degradation of 3M4NP by various bacterial strains like Burkholderia sp. and Pseudomonas sp., the following pathway is anticipated for this compound: frontiersin.orgnih.govnih.gov
Initial Monooxygenation: The degradation is likely initiated by a monooxygenase enzyme that hydroxylates the aromatic ring, leading to the removal of the nitro group as nitrite (B80452) (NO₂⁻). This initial step is catalyzed by enzymes such as p-nitrophenol monooxygenase. frontiersin.orgnih.gov
Formation of Benzoquinone and Hydroquinone (B1673460) Intermediates: The initial reaction is expected to yield a substituted benzoquinone, which is then reduced to a corresponding hydroquinone by a benzoquinone reductase. frontiersin.orgnih.govnih.gov
Ring Cleavage: The resulting hydroquinone intermediate undergoes ring cleavage catalyzed by a dioxygenase, a key step in the breakdown of the aromatic structure. frontiersin.orgnih.govnih.gov
Further Metabolism: The ring-cleavage products are then channeled into central metabolic pathways, such as the beta-ketoadipate pathway, and are ultimately mineralized to carbon dioxide and water. nih.gov
The fluorine substituent may be removed during this process, although defluorination can be a challenging step for microorganisms. researchgate.netmdpi.com Some bacteria possess specialized enzymes that can catalyze the cleavage of the C-F bond. researchgate.net
| Proposed Intermediate | Enzyme Class Involved | Reference |
| Fluoro-methyl-benzoquinone | Monooxygenase | frontiersin.orgnih.govnih.gov |
| Fluoro-methyl-hydroquinone | Benzoquinone reductase | frontiersin.orgnih.govnih.gov |
| Ring-cleavage products | Dioxygenase | frontiersin.orgnih.govnih.gov |
Abiotic Degradation Processes under Simulated Environmental Conditions
Abiotic degradation processes, other than photolysis, can also contribute to the transformation of this compound in the environment. One such process is hydrolysis.
Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For nitrophenolic compounds, the rate of hydrolysis is generally slow under typical environmental pH conditions (pH 5-9). nih.gov The presence of the nitro group and the fluorine atom on the aromatic ring can influence the susceptibility of the compound to hydrolysis, but it is not expected to be a major degradation pathway compared to photolysis and biodegradation. nih.gov
Fate and Transport Mechanisms in Environmental Compartments (without ecological impact)
The movement and distribution of this compound through different environmental compartments such as water, soil, and air are governed by its physicochemical properties. Key parameters influencing its transport include the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the Henry's Law constant (H). oup.comresearchgate.netwiley.comnih.gov
Sorption to Soil and Sediment: The tendency of an organic chemical to adsorb to soil and sediment is described by the Koc value. dss.go.thecetoc.orgnih.govchemsafetypro.comyoutube.com For nitrophenols, Koc values can vary, but they generally indicate moderate mobility in soil. nih.gov The presence of the methyl and fluoro groups on this compound will affect its hydrophobicity and thus its Koc. It is anticipated that this compound will have a moderate affinity for organic matter in soil and sediment, which will retard its movement through the soil column and into groundwater.
Volatilization from Water: The Henry's Law constant (H) provides a measure of a chemical's tendency to partition between water and air. henrys-law.orgnoaa.govhenrys-law.org Nitrophenols generally have low Henry's Law constants, indicating that they are not expected to volatilize significantly from water surfaces. nih.govchemicalbook.com Therefore, this compound is likely to remain primarily in the aqueous phase rather than partitioning into the atmosphere.
| Property | Predicted Value/Behavior | Significance for Environmental Transport | Reference |
| Soil Sorption Coefficient (Koc) | Moderate | Retarded movement through soil; partitioning to sediment in aquatic systems. | dss.go.thnih.gov |
| Henry's Law Constant (H) | Low | Low potential for volatilization from water to air. | nih.govhenrys-law.org |
| Water Solubility | Moderate | Will be present in the dissolved phase in aquatic systems. |
Molecular Interactions and Mechanistic Biochemistry of 2 Fluoro 3 Methyl 4 Nitrophenol
Enzyme Inhibition and Activation Mechanisms at the Molecular Level
There is currently a lack of specific studies investigating the enzyme inhibition or activation mechanisms of 2-fluoro-3-methyl-4-nitrophenol. However, research on analogous compounds, such as 3-methyl-4-nitrophenol (B363926), has shown that it can be a substrate for enzymes like PNP 4-monooxygenase (PnpA) in certain bacteria. nih.govfrontiersin.org This enzyme catalyzes the initial step in the degradation of 3-methyl-4-nitrophenol. nih.govfrontiersin.org The process involves the monooxygenation of the phenol (B47542) to form methyl-1,4-benzoquinone. nih.govfrontiersin.org It is plausible that the fluorine substitution in this compound could influence its interaction with similar enzymes, potentially altering the rate and mechanism of its metabolism. The electron-withdrawing nature of the fluorine atom could affect the pKa of the phenolic hydroxyl group and the electron density of the aromatic ring, which are critical factors in enzyme-substrate recognition and catalysis. researchgate.net
Receptor Binding Studies and Ligand-Protein Interaction Models
Specific receptor binding studies and detailed ligand-protein interaction models for this compound are not described in the current body of scientific literature. To understand how this molecule might interact with biological receptors, researchers would need to perform binding assays with various target proteins. Such studies would elucidate the affinity and specificity of the compound for particular receptors and provide the foundational data for constructing interaction models.
Interaction with Biomembranes and Lipid Systems
Information regarding the direct interaction of this compound with biomembranes and lipid systems is not available. The physicochemical properties of the molecule, such as its lipophilicity and hydrogen bonding capacity, would govern its ability to partition into and potentially disrupt cell membranes. The presence of both a polar nitrophenol group and a more nonpolar methyl group suggests it may exhibit some degree of membrane interaction.
Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level
While specific structure-activity relationship (SAR) studies for this compound are not published, general principles can be inferred from research on related compounds. For instance, in a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, modifications to the side chain were shown to impact their antitubercular activity, indicating that the 2-phenoxy-N-phenylacetamide scaffold is amenable to structural changes to optimize biological effect. mdpi.com Similarly, studies on triazole-phenols as inhibitors of macrophage migration inhibitory factor (MIF) have explored how different substitutions on the phenol ring affect binding affinity. nih.gov These studies underscore the importance of systematic structural modifications to understand and enhance the molecular interactions of a compound with its biological target. nih.govnih.gov
Computational Docking and Molecular Modeling of this compound with Biological Macromolecules
There are no specific published computational docking or molecular modeling studies for this compound. Such studies are crucial for predicting the binding mode and affinity of a ligand to a protein's active site. researchgate.net For example, molecular docking of other small molecules has been used to predict their binding energies with target proteins and to rationalize observed biological activities. researchgate.net To perform such a study for this compound, a relevant biological target would first need to be identified through experimental screening.
Advanced Analytical Methodologies for the Detection and Quantification of 2 Fluoro 3 Methyl 4 Nitrophenol in Complex Matrices
Chromatographic Separations (HPLC, GC) with Advanced Detection (MS/MS, ECD)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are cornerstone methods for the separation and analysis of nitrophenolic compounds. The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC):
HPLC is well-suited for the analysis of polar and non-volatile compounds like 2-fluoro-3-methyl-4-nitrophenol. Reversed-phase HPLC is the most common mode of separation, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a C18 or a monolithic column can be employed to separate nitrophenols. chromatographyonline.com The mobile phase typically consists of a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.comphmethods.net
For advanced detection, tandem mass spectrometry (MS/MS) is frequently coupled with HPLC (LC-MS/MS). This provides exceptional selectivity and sensitivity, allowing for the identification and quantification of the target analyte even at trace levels in complex mixtures. The MS/MS detector operates by selecting the precursor ion of this compound after ionization (e.g., via electrospray ionization - ESI) and then fragmenting it to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) significantly enhances the signal-to-noise ratio and confirms the analyte's identity. shimadzu.com For example, in the analysis of similar nitrophenols, MRM transitions like 138 > 108 and 138 > 92 have been used. shimadzu.com
Gas Chromatography (GC):
GC is a powerful technique for separating volatile and thermally stable compounds. researchgate.net While nitrophenols can be analyzed directly, their polarity can lead to poor peak shape and interaction with active sites in the GC system. researchgate.net To overcome this, derivatization is often employed to convert the polar phenol (B47542) group into a less polar, more volatile derivative. Common derivatization reagents include diazomethane (B1218177) (to form methylated ethers) or pentafluorobenzyl bromide (PFBBr). epa.gov
Advanced detection methods for GC analysis of this compound include:
Tandem Mass Spectrometry (GC-MS/MS): Similar to LC-MS/MS, GC-MS/MS offers high selectivity and sensitivity. It is particularly effective for analyzing complex samples by minimizing matrix interferences. nih.govresearchgate.net The analysis involves the separation of the analyte on the GC column, its ionization (typically by electron ionization - EI), and subsequent mass analysis.
Electron Capture Detector (ECD): The ECD is highly sensitive to electronegative compounds, making it ideal for detecting nitrophenols and their halogenated derivatives. scioninstruments.commeasurlabs.com The nitro group and the fluorine atom on the this compound molecule make it a strong candidate for sensitive detection by GC-ECD. measurlabs.comepa.gov This detector is widely used in environmental analysis for detecting pesticide residues and other halogenated or nitroaromatic compounds. scioninstruments.comepa.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 or PFP (Pentafluorophenyl) | shimadzu.com |
| Mobile Phase | Gradient of Methanol or Acetonitrile in Water | shimadzu.com |
| Ionization | Electrospray Ionization (ESI), negative mode | shimadzu.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | shimadzu.com |
| Example MRM Transitions (for Nitrophenol) | 138 > 108 (Quantifier), 138 > 92 (Qualifier) | shimadzu.com |
| Parameter | Condition | Reference |
|---|---|---|
| Column | DB-5 or similar mid-polarity capillary column | epa.govepa.gov |
| Derivatization | Optional, but recommended (e.g., with PFBBr for ECD) | epa.gov |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometry (MS/MS) | nih.govepa.gov |
| Carrier Gas | Helium or Hydrogen | researchgate.net |
| Confirmation | Second column with different polarity or GC/MS | epa.gov |
Electrochemical Sensing Platforms for Sensitive Detection
Electrochemical methods offer an attractive alternative to chromatographic techniques due to their high sensitivity, rapid response, low cost, and potential for miniaturization and in-situ measurements. acs.orgscispace.com The detection of this compound is based on its electrochemical reduction at an electrode surface. The nitro group is electroactive and can be reduced to a hydroxylamine (B1172632) or an amino group, generating a measurable electrical signal (current). acs.org
The performance of electrochemical sensors is highly dependent on the electrode material. To enhance sensitivity and selectivity, bare electrodes are often modified with nanomaterials. These modifications can increase the electrode's surface area, improve electron transfer kinetics, and promote the accumulation of the analyte at the electrode surface. rsc.org
Types of Modified Electrodes for Nitrophenol Detection:
Graphene-Based Electrodes: Graphene and its derivatives, such as graphene oxide (GO) and reduced graphene oxide (rGO), are widely used due to their excellent electrical conductivity, large surface area, and ease of functionalization. scispace.comnih.gov Composites of graphene with metal nanoparticles (e.g., Au, Ag) or conducting polymers can further enhance the electrocatalytic activity towards nitrophenol reduction. acs.orgrsc.org
Metal Nanoparticle Composites: Electrodes modified with nanoparticles of gold (AuNPs), silver (AgNPs), or platinum (PtNPs) show excellent catalytic properties for the reduction of nitroaromatic compounds. rsc.orgmdpi.comresearchgate.net These nanoparticles facilitate electron transfer and can lower the overpotential required for the reduction reaction, leading to more sensitive detection.
Conducting Polymer Films: Polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) can be electropolymerized onto an electrode surface to create a conductive film that enhances the detection signal for nitrophenols. mdpi.comelectrochemsci.org
Voltammetric techniques such as Cyclic Voltammetry (CV), Linear Sweep Voltammetry (LSV), and Differential Pulse Voltammetry (DPV) are commonly used for analysis. acs.orgelectrochemsci.org DPV is particularly favored for quantitative analysis due to its ability to discriminate against background charging currents, resulting in improved sensitivity and lower detection limits. mdpi.com For example, sensors based on modified glassy carbon electrodes (GCE) have achieved detection limits for similar nitrophenols in the micromolar (µM) to nanomolar (nM) range. mdpi.comrsc.orgnih.gov
| Electrode Modification | Analytical Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
|---|---|---|---|---|
| SrTiO3/Ag/rGO/SPCE | LSV | 0.1 - 1000 | 0.03 | acs.org |
| PEDOT/ERGO/SPCE | DPV | 0.3 - 70 | 0.08 | electrochemsci.org |
| PDPP–GO/GCE | DPV | 0.5 - 163 | 0.10 | nih.gov |
| Pt NPs/PPy-CB/ZnO/GCE | DPV | 1.5 - 40.5 | 1.25 | mdpi.comnih.gov |
| Graphite Nanoflakes/GCE | DPV | 1 - 6000 | 0.7 | researchgate.net |
| Ce-MOF/GCE | DPV | N/A | 0.36 | rsc.org |
Spectrophotometric and Fluorometric Assay Development
Spectroscopic methods provide a rapid and straightforward approach for the quantification of this compound, particularly when the sample matrix is relatively simple.
Spectrophotometry: This technique is based on the principle that molecules absorb light at specific wavelengths. Nitrophenols exhibit strong absorption in the UV-visible region due to their aromatic structure and the presence of the nitro group. The concentration of the analyte can be determined by measuring the absorbance and applying the Beer-Lambert law. The wavelength of maximum absorbance (λmax) for this compound would be a key parameter for developing a quantitative spectrophotometric assay. For instance, the degradation of 3-methyl-4-nitrophenol (B363926) has been monitored spectrophotometrically by observing the decrease in its characteristic absorbance peak. frontiersin.org
Fluorometry: Fluorescence-based assays can offer higher sensitivity compared to spectrophotometry. While this compound itself may not be strongly fluorescent, its presence can be detected indirectly using fluorescence quenching assays. A common strategy is the inner filter effect (IFE), where the analyte absorbs the excitation and/or emission light of a fluorophore, leading to a decrease in the observed fluorescence intensity. rsc.org For example, a fluorometric assay for 4-nitrophenol was developed using silicon nanoparticles (Si NPs) as the fluorescent probe. The 4-nitrophenol quenched the fluorescence of the Si NPs, and the degree of quenching was proportional to its concentration. rsc.org This principle could be adapted for this compound, provided its absorption spectrum overlaps with the excitation or emission spectrum of a suitable fluorophore, such as a coumarin (B35378) derivative. nih.gov
| Method Principle | Fluorophore | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
|---|---|---|---|---|
| Inner Filter Effect (IFE) | Silicon Nanoparticles (Si NPs) | 0.5 - 60 | 0.074 | rsc.org |
| Fluorescence Quenching | Coumarin Derivative | 0.7 - 170 | N/A | nih.gov |
Novel Extraction and Sample Preparation Techniques
Effective sample preparation is a critical step to isolate this compound from the sample matrix, remove interferences, and preconcentrate the analyte to a level suitable for instrumental analysis.
Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction of phenols from aqueous samples. chromatographyonline.com It involves passing the sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of an appropriate solvent. Polymeric sorbents are often preferred for the simultaneous extraction of both polar and nonpolar phenols. nih.gov The choice of sorbent and elution solvent is crucial for achieving high recovery.
Liquid-Liquid Extraction (LLE): LLE is a traditional method that partitions the analyte between the aqueous sample and an immiscible organic solvent. tandfonline.com The choice of solvent is critical; for instance, ethyl acetate (B1210297) has been shown to be an effective extractant for nitrophenols. phmethods.nettandfonline.com
Microextraction Techniques: These are miniaturized versions of LLE and SPE that offer several advantages, including reduced solvent consumption, lower cost, and higher enrichment factors. slideshare.netresearchgate.net
Solid-Phase Microextraction (SPME): In SPME, a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the sample. The analyte partitions into the coating and is then thermally desorbed in the injector of a GC or desorbed with a solvent for HPLC analysis. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. nih.gov This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. After centrifugation, the sedimented organic phase is collected for analysis. nih.govyoutube.com
Supported Liquid Membrane Micro-Extraction (SLMME): This method uses a porous membrane to support a small amount of organic solvent that separates the sample (donor phase) from a receiver phase. The analyte is transported from the sample, through the organic liquid membrane, and into the receiver phase, achieving both extraction and clean-up in a single step. nih.gov
| Technique | Principle | Advantages | Typical Subsequent Analysis | Reference |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte partitions onto a solid sorbent. | Good for preconcentration, removes interferences. | HPLC, GC | chromatographyonline.comnih.govnih.gov |
| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | Simple, widely applicable. | HPLC, GC | phmethods.nettandfonline.com |
| Solid-Phase Microextraction (SPME) | Analyte adsorbs onto a coated fiber. | Solvent-free (for GC), simple, reusable fiber. | GC, HPLC | nih.gov |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning into a dispersed micro-volume of solvent. | Fast, high enrichment factor, low solvent use. | GC-MS | nih.gov |
Future Research Directions and Emerging Paradigms for 2 Fluoro 3 Methyl 4 Nitrophenol
Integration of Artificial Intelligence and Machine Learning in Predictive Studies
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. These technologies can be applied to predict the physicochemical properties, reactivity, and potential biological activity of compounds like 2-fluoro-3-methyl-4-nitrophenol. By analyzing large datasets of chemical information, AI/ML models can identify patterns and make predictions that can accelerate the discovery and development of new molecules and materials.
Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry)
Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and safer processes.
Flow Chemistry : Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. rsc.orgacs.orgnih.gov Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity.
Green Chemistry : Green chemistry principles aim to reduce the environmental impact of chemical processes. Research in this area could focus on using less hazardous solvents, developing catalytic reactions to replace stoichiometric reagents, and improving atom economy in the synthesis of this compound.
Unexplored Reactivity Patterns and Derivatization Opportunities
Further investigation into the reactivity of this compound could uncover novel chemical transformations and lead to the synthesis of new derivatives. Exploring reactions that selectively target the different functional groups could expand its utility as a synthetic building block. This includes exploring its potential in multicomponent reactions and C-H activation strategies.
Interdisciplinary Research Avenues with Materials Science and Theoretical Chemistry
Collaborations between synthetic chemists, materials scientists, and theoretical chemists can unlock new applications for this compound.
Materials Science : This compound could be used as a monomer or precursor for the synthesis of novel polymers, liquid crystals, or functional dyes with specific optical or electronic properties.
Theoretical Chemistry : Advanced computational studies can provide a deeper understanding of the molecule's electronic properties, reaction mechanisms, and interactions with other molecules, which can guide the design of new materials and catalysts.
Addressing Specific Knowledge Gaps in the Research Landscape of this compound
Despite its potential, there are several knowledge gaps concerning this compound. Future research should focus on:
Detailed Physicochemical Characterization : Experimental determination of properties such as melting point, boiling point, solubility, and pKa is essential for its practical application.
Comprehensive Toxicological and Environmental Impact Assessment : Rigorous studies are needed to fully understand its potential risks to human health and the environment.
Exploration of Biological Activity : Screening this compound and its derivatives for potential pharmaceutical or agrochemical activity could lead to new discoveries.
By addressing these research areas, the scientific community can fully harness the potential of this compound and pave the way for new innovations in chemistry and related fields.
Q & A
Q. Structural Characterization Methodology
- Single-crystal X-ray diffraction : Resolves bond lengths and angles, with symmetry operations (e.g., space group P2₁/c) confirming packing efficiency. For example, 3-methyl-4-nitrophenol’s structure (CCDC ref: BARVEP) shows intramolecular hydrogen bonding between -OH and nitro groups .
- NMR spectroscopy : ¹⁹F NMR (δ ~ -110 ppm) and ¹H NMR (δ 2.3 ppm for methyl) verify substituent positions. Coupling constants (³JHF) indicate fluorine’s para orientation relative to hydroxyl .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M-H]⁻ at m/z 184.0274 (calculated for C₇H₅FNO₃) .
What in vitro models are suitable for studying the metabolic pathways of this compound?
Q. Advanced Toxicology Focus
- Hepatocyte cultures : Primary human hepatocytes or HepaRG cells assess phase I/II metabolism. For 4-nitrophenol, CYP2E1-mediated oxidation produces toxic quinone intermediates, a model applicable to fluorinated analogs .
- Microsomal assays : Rat liver microsomes quantify nitroreductase activity, with NADPH depletion rates indicating reductive metabolism .
- Reactive oxygen species (ROS) detection : Fluorescent probes (e.g., DCFH-DA) measure oxidative stress in HEK293 cells, linking metabolism to cellular damage .
How can green chemistry principles be applied to synthesize this compound sustainably?
Q. Methodological Innovation
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative with similar polarity .
- Catalysis : Use Bi(NO₃)₃ as a Lewis acid for nitration, reducing waste vs. traditional H₂SO₄/HNO₃ mixtures .
- Atom economy : Optimize one-pot syntheses combining halogenation and nitration, as demonstrated for 3-fluoro-2-nitrophenol (85% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
